

synthesis of 2-Benzyloctahydro-4H-isoindol-4one oxime

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| Compound of Interest | | |
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| Compound Name: | 2-Benzyloctahydro-4H-isoindol-4- | |
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An In-depth Technical Guide to the Synthesis of **2-Benzyloctahydro-4H-isoindol-4-one** oxime

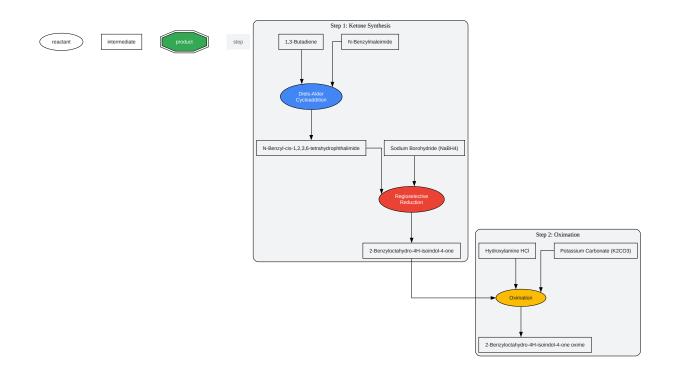
For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of **2-Benzyloctahydro-4H-isoindol-4-one oxime**. It includes a proposed synthetic pathway, detailed experimental protocols, and a summary of expected quantitative data. Additionally, a potential signaling pathway relevant to the biological activity of related isoindolone scaffolds is illustrated.

Synthetic Pathway Overview

The synthesis of **2-Benzyloctahydro-4H-isoindol-4-one oxime** can be achieved via a two-step process. The first step involves the construction of the core heterocyclic ketone, 2-Benzyloctahydro-4H-isoindol-4-one. A plausible and efficient method for this is the Diels-Alder cycloaddition, a powerful reaction for forming six-membered rings.[1] This is followed by a regioselective reduction. The second step is the conversion of the resulting ketone to its corresponding oxime through condensation with hydroxylamine.





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Figure 1: Proposed synthetic workflow for **2-Benzyloctahydro-4H-isoindol-4-one oxime**.



Experimental Protocols Step 1: Synthesis of 2-Benzyloctahydro-4H-isoindol-4one

This procedure involves a [4+2] cycloaddition followed by a regioselective reduction of one imide carbonyl group.

Methodology:

- Diels-Alder Reaction:
 - To a solution of N-benzylmaleimide (1.0 eq) in toluene, an excess of 1,3-butadiene (condensed at -78°C) is added in a sealed pressure vessel.
 - The vessel is sealed and heated to 110°C for 24 hours.
 - The reaction is cooled to room temperature, and the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct, N-benzyl-cis-1,2,3,6-tetrahydrophthalimide.
 The product can be purified by recrystallization from ethanol.
- Regioselective Reduction:
 - The N-benzyl-cis-1,2,3,6-tetrahydrophthalimide (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and methanol.
 - The solution is cooled to 0°C in an ice bath.
 - Sodium borohydride (NaBH₄) (2.0-3.0 eq) is added portion-wise over 30 minutes, maintaining the temperature below 5°C. The reduction of the imide to a hydroxylactam is a known procedure.[2]
 - The reaction mixture is stirred at 0°C for 4-6 hours, and the progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the reaction is quenched by the slow addition of acetone, followed by water.



- The organic solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 50 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
- The crude product, containing the intermediate alcohol, is then subjected to hydrogenation (e.g., H₂, Pd/C in ethanol) to reduce the cyclohexene double bond, yielding the saturated octahydroisoindolone core.
- Final purification is achieved by column chromatography on silica gel to afford pure 2-Benzyloctahydro-4H-isoindol-4-one.

Step 2: Synthesis of 2-Benzyloctahydro-4H-isoindol-4one oxime

This protocol uses a standard method for the conversion of a ketone to an oxime.[3]

Methodology:

- Reaction Setup:
 - A mixture of 2-Benzyloctahydro-4H-isoindol-4-one (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and potassium carbonate (K₂CO₃) (1.1 eq) is prepared in methanol (40 mL per 8 mmol of ketone).[3]
- Reaction Execution:
 - The mixture is stirred at room temperature or gently refluxed until the starting ketone is consumed, as monitored by TLC (typically 2-4 hours).
- Work-up and Purification:
 - Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
 - Water is added to the residue, and the mixture is extracted with ethyl acetate (3 x 30 mL).



- The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.
- The solvent is evaporated, and the resulting crude oxime is purified by recrystallization or column chromatography on silica gel to yield the final product. The product may exist as a mixture of (E) and (Z) isomers.

Quantitative Data

The following tables summarize representative data expected from the synthesis. Yields are based on typical outcomes for analogous reactions reported in the literature.

Table 1: Summary of Reaction Yields

| Step | Product | Starting Material | Typical Yield (%) |
|------------|--------------------------------------------------------|------------------------------------------------|-------------------|
| 1 a | N-Benzyl-cis- 1,2,3,6- tetrahydrophthalim ide | N-Benzylmaleimide | 85 - 95% |
| 1b | 2-Benzyloctahydro- 4H-isoindol-4-one | N-Benzyl-cis-1,2,3,6- tetrahydrophthalimide | 60 - 75% |

| 2 | **2-Benzyloctahydro-4H-isoindol-4-one oxime** | 2-Benzyloctahydro-4H-isoindol-4-one | 80 - 95% |

Table 2: Physicochemical and Spectroscopic Characterization Data



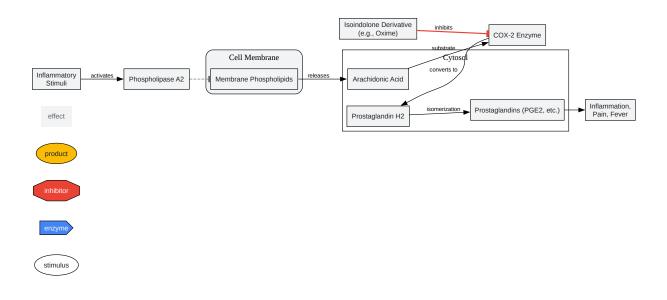
| Property | 2-Benzyloctahydro-4H- isoindol-4-one | 2-Benzyloctahydro-4H- isoindol-4-one oxime |
|------------------------|------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------|
| Molecular Formula | C15H19NO | C15H20N2O |
| Molecular Weight | 229.32 g/mol | 244.33 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Melting Point | To be determined | To be determined |
| ¹ H NMR | Expected signals for benzyl and octahydroisoindolone protons | Additional signal for oxime OH proton; shifts in protons α to C=NOH |
| ¹³ C NMR | Carbonyl signal (~210 ppm); signals for aliphatic and aromatic carbons | C=O signal replaced by C=NOH signal (~160 ppm) |
| IR (cm ⁻¹) | Strong C=O stretch (~1740 cm ⁻¹) | C=N stretch (~1650 cm ⁻¹), broad O-H stretch (~3200- 3400 cm ⁻¹) |

 $| Mass Spec (m/z)| [M+H]^+ = 230.15 | [M+H]^+ = 245.16 |$

Potential Biological Relevance: COX-2 Inhibition Pathway

Derivatives of 2-benzyl-4H-isoquinoline-1,3-dione have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[4] COX-2 is a key enzyme in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are mediators of pain and inflammation. The diagram below illustrates this signaling pathway and the inhibitory role of such compounds.





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Figure 2: Inhibition of the COX-2 pathway by isoindolone-class compounds.

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